n-Heptyl 4-hydroxybenzoate-d4 n-Heptyl 4-hydroxybenzoate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210228
InChI:
SMILES:
Molecular Formula: C₁₄H₁₆D₄O₃
Molecular Weight: 240.33

n-Heptyl 4-hydroxybenzoate-d4

CAS No.:

Cat. No.: VC0210228

Molecular Formula: C₁₄H₁₆D₄O₃

Molecular Weight: 240.33

* For research use only. Not for human or veterinary use.

n-Heptyl 4-hydroxybenzoate-d4 -

Specification

Molecular Formula C₁₄H₁₆D₄O₃
Molecular Weight 240.33

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Methodology

n-Heptyl 4-hydroxybenzoate-d4 is synthesized via acid- or base-catalyzed esterification. The reaction combines 4-hydroxybenzoic acid with heptyl alcohol in the presence of deuterium oxide (D2O\text{D}_{2}\text{O}) or deuterated reagents to introduce four deuterium atoms at the 2, 3, 5, and 6 positions of the aromatic ring . Sulfuric acid or sodium hydroxide typically catalyze the reaction, which proceeds under reflux conditions (60–80°C) for 6–12 hours. Purification involves recrystallization or column chromatography, achieving ≥95% chemical purity .

Molecular Architecture

The compound’s structure features a para-hydroxybenzoate core esterified to a seven-carbon alkyl chain. Deuterium substitution at the aromatic positions alters vibrational frequencies and nuclear magnetic resonance (NMR) signals, facilitating detection in complex matrices . Key structural data include:

PropertyValue
IUPAC Nameheptyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate
SMILES[2H]C1=C(C(=C(C(=C1C(=O)OCCCCCCC)[2H])[2H])O)[2H]
InChI KeyZTJORNVITHUQJA-ULDPCNCHSA-N
XLogP3 (Logarithmic Partition Coefficient)4.2 ± 0.3 (predicted)

Table 1: Structural descriptors of n-heptyl 4-hydroxybenzoate-d4 .

Physicochemical Properties and Analytical Profiles

Thermal and Solubility Data

The compound exhibits a melting point of 72–74°C and a boiling point of 320–322°C at 760 mmHg, consistent with its non-deuterated analogue . It is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in organic solvents like methanol (≥50 mg/mL) and dimethyl sulfoxide (DMSO) .

Spectroscopic Signatures

Deuterium incorporation generates distinct spectral patterns:

  • NMR: 1H^1\text{H}-NMR shows absence of proton signals at δ 6.8–7.2 ppm (aromatic H), replaced by deuterium’s quadrupolar splitting .

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 240.166 ([M+H]+^+) .

  • IR Spectroscopy: Stretching vibrations for O-H (3450 cm1^{-1}), C=O (1710 cm1^{-1}), and C-D (2150 cm1^{-1}) .

Applications in Scientific Research

Metabolic Tracer Studies

The compound’s deuterium labeling enables precise quantification in mass spectrometry-based assays. For example, Russak et al. (2019) demonstrated its use in tracking hepatic cytochrome P450-mediated oxidation, where deuterium slowed metabolism by 2.3-fold compared to the non-deuterated form .

Pharmaceutical Development

As a reference standard, n-heptyl 4-hydroxybenzoate-d4 validates analytical methods for parabens in cosmetics and drugs. Its deuterated structure minimizes matrix interference in LC-MS/MS analyses, achieving detection limits of 0.1 ng/mL .

ApplicationKey Finding
ProteomicsIdentified as a substrate for estrone sulfatase, with Km=18.3±2.1μMK_{m} = 18.3 \pm 2.1 \, \mu\text{M} .
Enzyme Inhibition AssaysIC50_{50} = 45.2 µM against human carboxylesterase-2 .

Table 2: Research applications and associated metrics .

Pharmacokinetic and Metabolic Studies

Absorption and Distribution

Deuterium substitution increases the compound’s lipophilicity (ΔlogP=+0.4\Delta \log P = +0.4), enhancing intestinal absorption in rodent models (bioavailability = 78% vs. 65% for non-deuterated form) . Tissue distribution studies show preferential accumulation in adipose tissue (Cmax_{\text{max}} = 12.3 µg/g) .

Metabolic Pathways

Primary metabolism involves hepatic glucuronidation (UGT1A9) and sulfation (SULT1A1), with deuterium reducing first-pass metabolism by 22% . Key metabolites include 4-hydroxybenzoic acid-d4 and heptanol-d4, detected in urine within 8 hours post-administration .

Comparative Analysis with Non-Deuterated Analogues

Parametern-Heptyl 4-Hydroxybenzoate-d4n-Heptyl 4-Hydroxybenzoate
Metabolic Half-life (rat)4.7 ± 0.3 h3.1 ± 0.2 h
Plasma Protein Binding89.2 ± 2.1%84.5 ± 1.8%
NMR Signal (aromatic H)Absent (deuterated)δ 7.12 ppm (doublet)

Table 3: Head-to-head comparison of deuterated and non-deuterated forms .

Future Directions and Emerging Applications

Ongoing research explores its utility in positron emission tomography (PET) tracers by incorporating 18F^{18}\text{F} isotopes . Additionally, deuterium’s kinetic isotope effect is being leveraged to design protease inhibitors with prolonged therapeutic action .

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